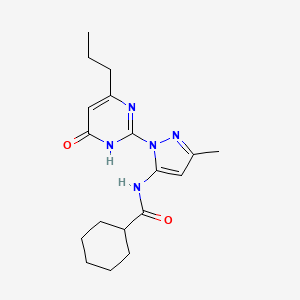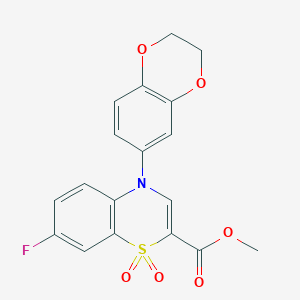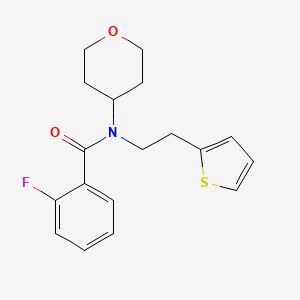![molecular formula C15H16ClN3OS B2747002 N-(4-ethoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride CAS No. 1049712-42-6](/img/structure/B2747002.png)
N-(4-ethoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thieno[2,3-d]pyrimidin-4-amine derivatives are a class of compounds that have been studied for their various therapeutic activities such as antimicrobial , antitubercular , antifungal , antiviral , anti-inflammatory , antidiabetic , antioxidant , and anticancer properties .
Synthesis Analysis
The synthesis of similar compounds, like N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives, involves reacting methyl 2-aminothiophene-3-carboxylate with urea to synthesize thieno[2,3-d]pyrimidine-2,4-diol . This is followed by the synthesis of 2,4-dichlorothieno[2,3-d]pyrimidine under the action of POCl3 . The resulting compound is then treated with different pyridine amines in N,N-dimethylformamide/Hung’s base at 80°C to give the final product .Molecular Structure Analysis
The molecular structure of these compounds is confirmed by 1H and 13C NMR, and mass spectrometry data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include condensation, cyclization, substitution, and elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are typically characterized by 1H NMR spectrum, 13C NMR spectrum, and melting point .Wissenschaftliche Forschungsanwendungen
Anti-Microbial Activity
Thienopyrimidines, which include compounds similar to the one , have been found to exhibit antimicrobial activity . In a study, a series of novel N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives were synthesized and tested for their in vitro antimicrobial activity on Gram-positive (Micrococcus luteus, Staphylococcus aureus) and Gram-negative bacteria (Salmonella typhi, Klebsiella pneumoniae), and anti-fungal activity on Aspergillus niger and Fusarium oxysporum .
Anti-Tubercular Activity
Thienopyrimidines have also been associated with antitubercular activity . This suggests that compounds like “N-(4-ethoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride” could potentially be used in the treatment of tuberculosis.
Anti-Fungal Activity
The same study that tested the antimicrobial activity of thienopyrimidines also tested their anti-fungal activity . The compounds were found to demonstrate moderate activity against Aspergillus niger and Fusarium oxysporum .
Anti-Viral Activity
Thienopyrimidines have been associated with antiviral activity . This suggests that they could potentially be used in the treatment of various viral infections.
Anti-Inflammatory Activity
Thienopyrimidines have been found to exhibit anti-inflammatory activity . This suggests that they could potentially be used in the treatment of conditions characterized by inflammation.
Anti-Diabetic Activity
Thienopyrimidines have also been associated with anti-diabetic activity . This suggests that they could potentially be used in the treatment of diabetes.
Wirkmechanismus
Target of Action
Similar thieno[2,3-d]pyrimidin-4-amine derivatives have been reported to target acetyl-coa carboxylase enzyme , and some are known to inhibit EZH2 . These targets play crucial roles in various biological processes, including lipid biosynthesis and gene expression regulation, respectively.
Mode of Action
It’s suggested that similar compounds interact with their targets (like acetyl-coa carboxylase enzyme) by binding to them, thereby modulating their activity . This interaction can lead to changes in the biochemical processes controlled by these targets.
Biochemical Pathways
These pathways have downstream effects on cellular metabolism and cell growth, respectively .
Result of Action
Similar compounds have demonstrated antimicrobial activity and antitumor activity . These effects are likely a result of the compound’s interaction with its targets and the subsequent modulation of the associated biochemical pathways.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4-ethoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS.ClH/c1-3-19-12-6-4-11(5-7-12)18-14-13-8-10(2)20-15(13)17-9-16-14;/h4-9H,3H2,1-2H3,(H,16,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDGIIIDGBRESF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3C=C(SC3=NC=N2)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-Cyano-3-[1-(difluoromethyl)pyrrol-2-yl]-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B2746921.png)
![4-bromo-N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-furyl)ethyl]benzamide](/img/structure/B2746922.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2746928.png)

![2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2746930.png)
![Tert-butyl N-[(2S)-1-amino-4-methylpentan-2-yl]carbamate;hydrochloride](/img/structure/B2746931.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2746934.png)
![N-(4-acetylphenyl)-4-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2746936.png)
![3-(4-Chlorophenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2746937.png)


![N-(4-ethoxyphenyl)-2-[[5-(2-ethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide](/img/no-structure.png)
![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methyl-N-(3-methylphenyl)-4-phenylthiophene-3-sulfonamide](/img/structure/B2746942.png)